Mivacurium

Neuromuscular Blockade Pharmacodynamics Anesthesiology

Mivacurium (106791-40-6) is a short-acting benzylisoquinolinium NMBA with unique plasma butyrylcholinesterase-dependent metabolism, enabling rapid, spontaneous offset (15–20 min). Its defined isomer composition (trans-trans, cis-trans, cis-cis) makes it essential for stereospecific analytical development, enzyme-genetic studies, and histamine-release benchmarking. Unlike Hofmann-eliminated agents (atracurium/cisatracurium), mivacurium's duration is enzyme-driven, preventing direct substitution. Procure pre-validated, high-purity mivacurium to ensure reproducible pharmacokinetic and pharmacodynamic data in preclinical and clinical research.

Molecular Formula C58H80N2O14+2
Molecular Weight 1029.3 g/mol
CAS No. 106791-40-6
Cat. No. B034715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMivacurium
CAS106791-40-6
SynonymsBW B 1090U
BW B1090U
BW-B 1090U
BW-B-1090U
BW-B1090U
BWB 1090U
BWB1090U
Mivacron
mivacurium
mivacurium chloride
Molecular FormulaC58H80N2O14+2
Molecular Weight1029.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C
InChIInChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1
InChIKeyILVYCEVXHALBSC-OTBYEXOQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.26e-05 g/L

Mivacurium (CAS 106791-40-6) for Procurement: A Short-Acting, Non-Depolarizing Neuromuscular Blocker for Surgical and Research Applications


Mivacurium (CAS 106791-40-6) is a short-acting, non-depolarizing neuromuscular blocking agent (NMBA) of the benzylisoquinolinium class, utilized in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgical procedures [1]. It is a mixture of three stereoisomers: trans-trans (52–60%), cis-trans (34–40%), and cis-cis (4–8%), with the former two possessing the primary pharmacological activity [2]. Its unique characteristic is rapid degradation by plasma butyrylcholinesterase (pseudocholinesterase), leading to a short duration of action and rapid spontaneous recovery compared to other non-depolarizing agents [3]. This rapid offset profile makes it a key comparator for research on neuromuscular transmission, pharmacokinetic modeling, and for clinical use in short procedures.

Why Mivacurium Cannot Be Directly Substituted with Other Benzylisoquinolinium or Aminosteroidal Muscle Relaxants


Despite belonging to the same broad class of non-depolarizing NMBAs, substitution of mivacurium with agents like atracurium, cisatracurium, or rocuronium is not straightforward due to profound differences in metabolism and clinical duration [1]. While atracurium and cisatracurium rely primarily on Hofmann elimination (a pH and temperature-dependent chemical degradation) [2], mivacurium is almost exclusively metabolized by plasma butyrylcholinesterase [3]. This enzymatic dependence means that mivacurium's duration of action is uniquely affected by patient-specific enzyme activity, genetic variants (e.g., atypical pseudocholinesterase), and drug interactions that alter enzyme function (e.g., pancuronium or certain anticholinesterases) [4]. Consequently, its predictable, short recovery profile in normal patients is not interchangeable with the intermediate durations of atracurium or rocuronium, and its histamine release profile differs from the more hemodynamically stable cisatracurium, making procurement decisions highly context-dependent [5]. Direct substitution without consideration of these distinct pharmacokinetic and pharmacodynamic properties would lead to unpredictable clinical outcomes.

Quantitative Differentiation: Mivacurium's Performance Metrics Versus Key Comparators


ED95 Potency: Mivacurium Demonstrates Intermediate Potency Among Non-Depolarizing Relaxants

Mivacurium's effective dose for 95% twitch suppression (ED95) is 0.08 mg/kg (range 0.07-0.08 mg/kg) in adults under opioid/nitrous oxide/oxygen anesthesia [1]. This places its potency between that of the more potent cisatracurium (ED95 = 0.05 mg/kg) and the less potent rocuronium (ED95 = 0.3 mg/kg) and atracurium (ED95 = 0.25 mg/kg) [2]. The potency difference is a primary determinant of onset time and clinical dosing strategy.

Neuromuscular Blockade Pharmacodynamics Anesthesiology

Recovery Speed: Mivacurium's Significantly Shorter Duration Versus Atracurium and Vecuronium

Mivacurium's clinical duration (time to 25% twitch recovery) is markedly shorter than that of intermediate-acting agents. Following a dose of 2x ED95, recovery to 25% occurs in 15-20 minutes for mivacurium, compared to 35-45 minutes for atracurium, cisatracurium, and vecuronium, and 30-40 minutes for rocuronium [1]. In a direct comparative study, the mean recovery time (DUR 25) was 19.5 ± 7.9 minutes for mivacurium versus 54.7 ± 6.6 minutes for atracurium and 44.3 ± 8.6 minutes for vecuronium [2].

Neuromuscular Recovery Pharmacodynamics Comparative Efficacy

Metabolic Pathway: Exclusive Dependence on Butyrylcholinesterase Defines Mivacurium's Rapid Inactivation

Unlike atracurium and cisatracurium, which are primarily degraded by Hofmann elimination (a non-enzymatic chemical process), mivacurium's inactivation is entirely dependent on hydrolysis by plasma butyrylcholinesterase (pseudocholinesterase) [1]. In vitro, the Michaelis-Menten constant (Km) for mivacurium metabolism by human plasma is 245 µmol/L, with a maximum velocity (Vmax) of 50 U/L [2]. For comparison, the related depolarizing agent succinylcholine has a Km of 37 µmol/L and Vmax of 74 U/L, indicating that mivacurium has a lower affinity but also a lower maximum rate of hydrolysis by the same enzyme [2].

Pharmacokinetics Drug Metabolism Enzyme Kinetics

Histamine Release Profile: Mivacurium Provokes Greater Histamine Release Than Steroidal Agents

Rapid bolus administration of mivacurium can cause histamine release, leading to transient hemodynamic changes. In a comparative clinical study, mivacurium (0.2 mg/kg) caused a 370% increase in plasma histamine concentration at 1 minute post-injection, compared to a 234% increase with atracurium (0.6 mg/kg) and no significant change with rocuronium (0.6 mg/kg) or vecuronium (0.1 mg/kg) [1]. This indicates that at equi-potent clinical doses, mivacurium elicits a stronger histamine release response than atracurium, a known histamine releaser, while the aminosteroidal agents (rocuronium, vecuronium) are virtually devoid of this effect.

Adverse Effects Histamine Release Hemodynamics

Stereoisomer Composition: The Highly Variable Clearance of the Minor cis-cis Isomer Extends Terminal Half-Life

Mivacurium is a mixture of three stereoisomers. The two active isomers, trans-trans and cis-trans, have extremely short elimination half-lives (1.9 ± 0.7 and 1.8 ± 1.1 minutes, respectively) and high clearances (63 ± 34 and 106 ± 67 mL/min/kg) [1]. In stark contrast, the minor cis-cis isomer (4-8% of the mixture) has a significantly longer elimination half-life of 52.9 ± 19.8 minutes and a low clearance of 4.6 ± 1.1 mL/min/kg, and it possesses only 1/13th the neuromuscular blocking potency of the other isomers [1]. The accumulation of this less potent, slowly cleared isomer during prolonged infusion can influence the overall offset profile, a phenomenon not observed with single-isomer agents like cisatracurium.

Stereochemistry Pharmacokinetics Isomer-Specific Activity

Optimal Procurement Scenarios for Mivacurium Based on Verified Differential Evidence


Clinical Anesthesia for Short-Duration Procedures Requiring Rapid Recovery

Mivacurium's short clinical duration (15-20 minutes to 25% recovery) makes it the preferred NMBA for procedures where rapid, spontaneous recovery is critical, such as ambulatory surgery, brief diagnostic procedures, or when avoiding reversal agents is desirable [1]. Its faster offset compared to atracurium (54.7 min) and vecuronium (44.3 min) reduces post-operative residual curarization (PORC) risk and expedites patient discharge [2].

Research on Butyrylcholinesterase-Dependent Drug Metabolism and Pharmacogenomics

Mivacurium serves as a unique probe substrate for studying plasma butyrylcholinesterase (pseudocholinesterase) activity and genetics. Its exclusive reliance on this enzyme for inactivation, with a well-defined Km (245 µmol/L) and Vmax (50 U/L), allows researchers to model enzyme function, investigate the effects of genetic variants (e.g., atypical cholinesterase), and study drug-drug interactions that inhibit or induce this pathway [1].

Comparative Pharmacology Studies of Histamine Release and Hemodynamic Stability

Mivacurium's pronounced histamine release profile (370% increase at 1 min) provides a valuable positive control and comparator in studies investigating the cardiovascular and immunologic effects of NMBAs. It is used to benchmark newer, less histamine-releasing agents like cisatracurium and the aminosteroidal class (rocuronium, vecuronium), which show no significant histamine elevation [1].

Pharmaceutical Quality Control and Stability Studies of Stereoisomer Mixtures

As a defined mixture of three stereoisomers with vastly different pharmacokinetic profiles (active isomer half-lives <2 min vs. minor isomer half-life ~53 min), mivacurium is a model compound for developing and validating stereospecific analytical methods (e.g., HPLC) for quality control and for studying the impact of isomer composition on pharmacological activity and shelf-life stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mivacurium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.